molecular formula C11H22O2 B1346926 1-Methyloctyl acetate CAS No. 14936-66-4

1-Methyloctyl acetate

Cat. No. B1346926
CAS RN: 14936-66-4
M. Wt: 186.29 g/mol
InChI Key: GSUGVJOUDSLEBL-UHFFFAOYSA-N
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Description

1-Methyloctyl acetate is not directly discussed in the provided papers; however, insights into related molecules can be drawn from the studies on similar acetate compounds. For instance, the structure and properties of methyl acetate have been extensively studied, providing a basis for understanding the behavior of acetate esters in general .

Synthesis Analysis

The synthesis of acetate derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of 1,5-anhydro-D-galactitol acetates involves partial methylation followed by benzoylation and high-performance liquid chromatography to isolate individual isomers . Similarly, the synthesis of heterocyclic N,S-ketene acetal from methyl (5-oxopyrazol-3-yl)acetate demonstrates the versatility of acetate compounds in forming more complex structures .

Molecular Structure Analysis

The molecular structure of acetate esters can be determined using a combination of spectroscopic techniques and computational methods. The study on methyl acetate revealed a planar heavy-atom skeleton in the syn conformation, with specific bond lengths and angles determined through electron diffraction, microwave, and IR data, supplemented by ab initio calculations . This detailed analysis provides a template for understanding the structural characteristics of 1-Methyloctyl acetate.

Chemical Reactions Analysis

Acetate esters participate in various chemical reactions, often serving as building blocks for more complex molecules. The reactivity of methyl (5-oxopyrazol-3-yl)acetate in forming pyrazolo[4,3-c]pyridines illustrates the potential for acetate esters to engage in heterocycle formation . This type of reactivity could be relevant when considering the chemical behavior of 1-Methyloctyl acetate in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetate esters are influenced by their molecular structure. For instance, the electron diffraction and spectroscopic data of methyl acetate provide insights into its gas-phase geometry, which is closely related to its physical properties . Additionally, quantum chemical computations, such as those performed on the 1-acetyl-3-methyl-4-[3-methoxy-4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one molecule, offer predictions of properties like vibrational frequencies, electronic absorption, and thermodynamic behavior . These computational studies are essential for understanding the fundamental properties of acetate esters, including 1-Methyloctyl acetate.

Scientific Research Applications

Cellulose Acetylation

1-Methyloctyl acetate, as part of the methyl acetates family, finds application in the homogeneous acetylation of cellulose. This process, achieved in ionic liquids like 1-allyl-3-methylimidazolium chloride, results in cellulose acetates with varying degrees of substitution under homogeneous conditions (Wu et al., 2004).

Lithium-Ion Batteries

In the field of lithium-ion batteries, particularly for electric vehicles, methyl acetate has been utilized as a co-solvent in electrolytes. This usage significantly enhances the cell rate capability, crucial for rapid charging, although its impact on cell lifetime remains under-explored (Li et al., 2018).

Hydrolysis Research

Research on the hydrolysis of methyl acetates, which are key chemical raw materials in various industries, has been comprehensive. This includes traditional techniques, mechanisms, thermodynamics, and catalytic reaction dynamics (Yuan Jun, 2012).

Transesterification Reaction

1-Methyloctyl acetate is also involved in transesterification reactions. Studies have shown the efficacy of dicationic acidic heteropolyanion-based ionic liquids in catalyzing the transesterification of methyl acetate with isooctyl alcohol, producing isooctyl acetate (Yong Liu et al., 2017).

Biotechnology and Microbiology

In biotechnology, 1-Methyloctyl acetate derivatives like 3-methyl-1-butyl acetate are produced by genetically engineered Saccharomyces cerevisiae. This is significant for creating biofuels and valuable chemicals with industrial applications (Yuan et al., 2016).

Biosynthesis Research

Expanding ester biosynthesis in Escherichia coli, researchers have been able to engineer pathways for the production of various esters, including isobutyl acetate from glucose, demonstrating the potentialfor versatile biochemical synthesis (Rodriguez et al., 2014).

Odor Threshold Studies

1-Methyloctyl acetate, along with other branched and straight-chain acetates, has been the subject of studies on odor thresholds. These studies contribute to our understanding of sensory perception and are relevant in the development of flavors and fragrances (Takeoka et al., 1996).

Bioelectrochemical Systems

In bioelectrochemical systems, 1-Methyloctyl acetate’s derivative, methyl acetate, has been studied as an electron donor for biological acetate reduction, with potential applications in converting biomass waste into ethanol (Steinbusch et al., 2010).

Safety And Hazards

Specific safety and hazard information for 1-Methyloctyl acetate is not available in the retrieved data. However, as with all chemicals, it should be handled with appropriate safety measures.


Future Directions

The future directions for 1-Methyloctyl acetate are not clearly defined. Its uses and applications may expand with further research and development.


Please note that this information is based on the available data and there might be more recent studies or data related to 1-Methyloctyl acetate.


properties

IUPAC Name

nonan-2-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O2/c1-4-5-6-7-8-9-10(2)13-11(3)12/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUGVJOUDSLEBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933626
Record name Nonan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyloctyl acetate

CAS RN

14936-66-4
Record name 2-Nonyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14936-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyloctyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014936664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyloctyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.449
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Fusayasu, T Kamitanaka, T Sunamura… - The Journal of …, 2010 - Elsevier
The transesterification of supercritical ethyl acetate by a higher alcohol occurred at 573K without the further addition of catalysts. The transesterification by a primary alcohol apparently …
Number of citations: 5 www.sciencedirect.com
S Escher, Y Niclass, M van de Waal… - Chemistry & …, 2006 - Wiley Online Library
… Greek origin [8] were 1-methyloctyl acetate and monoterpene hydrocarbons. Argentinean oil [9] was reported to contain mostly undecan-2-one, nonan-2-one, and 1-methyloctyl acetate. …
Number of citations: 20 onlinelibrary.wiley.com
R Pinol, MB Ros, JL Serrano, T Sierra… - Liquid …, 2004 - Taylor & Francis
The synthesis and characterization of the mesomorphic and dielectric properties of a series of new imine-based liquid crystalline compounds that exhibit tilted SmC* phases is reported. …
Number of citations: 34 www.tandfonline.com
K Yelekci, WC Liu - … and Bioactive Compounds with the SARS …, 2022 - books.google.com
A sudden outbreak of respiratory illness with unknown etiology arose in Wuhan, China, and was later diagnosed as a novel coronavirus (nCoV) with a novel variant called severe acute …
Number of citations: 0 books.google.com
A Chandra Manivannan, A Malaisamy… - Frontiers in Molecular …, 2022 - frontiersin.org
The SARS-CoV-2 virus can cause a sudden respiratory disease spreading with a high mortality rate arising with unknown mechanisms. Still, there is no proper treatment available to …
Number of citations: 12 www.frontiersin.org
AFS Trindade - 2006 - app.homologacao.uff.br
This work enlarge the study of the enzymatic hydrolysis mediated by ultrasound primary, secondary and tertiary acetates models. The substrates used in this reactions were: 1-…
Number of citations: 2 app.homologacao.uff.br

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